molecular formula C13H13F2N3O3 B8075787 (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid

Cat. No.: B8075787
M. Wt: 297.26 g/mol
InChI Key: JPGBTELGZZSFFQ-AMIZOPFISA-N
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Description

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid is a synthetic organic compound that features a difluorophenyl group, a hydroxy group, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Difluorophenyl Intermediate: Starting with a difluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution or other suitable reactions.

    Introduction of the Hydroxy and Methyl Groups: These groups can be added through reactions such as Grignard reactions, aldol condensations, or other carbon-carbon bond-forming reactions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors.

    Final Assembly: The final compound is assembled through coupling reactions, esterifications, or amidations, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like PCC or KMnO4.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce the triazole ring using reagents like LiAlH4.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NaNH2, KOH

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield a deoxygenated or hydrogenated product.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as antifungal, antibacterial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methylbutanoic acid: Lacks the triazole ring.

    (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-YL)butanoic acid: Lacks the methyl group.

    (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,3-triazol-1-YL)butanoic acid: Has a different triazole isomer.

Uniqueness

The uniqueness of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGBTELGZZSFFQ-AMIZOPFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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